2,3-Ditert-butylthiophene

Regioselective synthesis Electrophilic aromatic substitution Thiophene functionalization

2,3-Ditert-butylthiophene (CAS 128788-04-5) is a sterically hindered, unsymmetrically substituted thiophene with tert-butyl groups occupying both the α- and β-positions. This vicinal di-tert-butyl substitution pattern creates a unique steric and electronic environment that fundamentally distinguishes it from symmetrically substituted analogs such as 2,5-di-tert-butylthiophene.

Molecular Formula C12H20S
Molecular Weight 196.35 g/mol
CAS No. 128788-04-5
Cat. No. B142584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Ditert-butylthiophene
CAS128788-04-5
Synonyms2,3-DITERT-BUTYLTHIOPHENE
Molecular FormulaC12H20S
Molecular Weight196.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(SC=C1)C(C)(C)C
InChIInChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3
InChIKeyUGSHDMAFOIOKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Ditert-butylthiophene (CAS 128788-04-5): Sterically Congested Thiophene Monomer for Regioselective Functionalization and Polymer Synthesis


2,3-Ditert-butylthiophene (CAS 128788-04-5) is a sterically hindered, unsymmetrically substituted thiophene with tert-butyl groups occupying both the α- and β-positions [1]. This vicinal di-tert-butyl substitution pattern creates a unique steric and electronic environment that fundamentally distinguishes it from symmetrically substituted analogs such as 2,5-di-tert-butylthiophene. First reported by Nakayama et al. in 1990, the compound is prepared via decarboxylation of a thiophene dicarboxylic acid precursor in 88% yield [1]. Its defining feature is the presence of a single unsubstituted α-position (C5), which serves as the sole site for electrophilic attack and enables regiochemically controlled transformations impossible with 2,5-disubstituted congeners [1].

Why Generic Di-tert-butylthiophenes Cannot Substitute for 2,3-Ditert-butylthiophene in Regioselective Applications


Attempting to replace 2,3-ditert-butylthiophene with the commercially more common 2,5-di-tert-butylthiophene or 2,4-di-tert-butylthiophene introduces fundamentally different regiochemical outcomes. In symmetrical 2,5-di-tert-butylthiophene, both α-positions are blocked, precluding electrophilic substitution altogether [1]. In contrast, 2,3-ditert-butylthiophene undergoes electrophilic bromination and nitration exclusively at the less hindered, electronically favored 5-position [1]. Furthermore, 2,3-ditert-butylthiophene exhibits a distinctive acid-catalyzed rearrangement to 2,4-di-tert-butylthiophene—a skeletal isomerization not observed with the 2,5-isomer—demonstrating that the two regioisomers occupy different positions on the thermodynamic landscape [1]. These reactivity divergences mean that seemingly interchangeable di-tert-butylthiophene isomers deliver entirely different synthetic outcomes, making isomer-level specification a critical procurement requirement for reproducible chemistry.

Quantitative Differentiation Evidence for 2,3-Ditert-butylthiophene vs. Closest Isomeric Analogs


Exclusive Electrophilic Substitution at the 5-Position vs. Unreactive 2,5-Di-tert-butylthiophene

In 2,3-ditert-butylthiophene, electrophilic bromination and nitration occur exclusively at the 5-position—the sole unblocked α-site—because the 2- and 3-positions are sterically occupied by tert-butyl groups and electronically deactivated. The 2,5-di-tert-butylthiophene comparator bears tert-butyl groups at both α-positions, rendering electrophilic substitution non-feasible under comparable conditions. This is a direct product of the asymmetric substitution pattern unique to the 2,3-isomer [1].

Regioselective synthesis Electrophilic aromatic substitution Thiophene functionalization

Acid-Catalyzed Rearrangement to 2,4-Di-tert-butylthiophene Differentiates Thermodynamic Stability from Symmetric Isomers

Treatment of 2,3-ditert-butylthiophene with aluminum chloride induces rearrangement to 2,4-di-tert-butylthiophene, whereas 2,5-di-tert-butylthiophene does not undergo analogous skeletal isomerization under the same conditions. This demonstrates that the 2,3-isomer is thermodynamically less stable than the 2,4-isomer due to vicinal steric repulsion between the adjacent tert-butyl groups, a strain absent in the 2,5- and 2,4-isomers [1]. The rearrangement provides a unique synthetic entry to the 2,4-isomer, a transformation inaccessible from other di-tert-butylthiophene congeners.

Isomerization thermodynamics Thiophene rearrangement Steric strain

Oxidation Potential Relative to Unsubstituted Thiophene Informs Electrochemical Stability for Organic Electronics

The electrochemical oxidation of α,α′-di-tert-butyl thiophenes was investigated by cyclic voltammetry in acetonitrile, revealing reversible cation-radical formation at low scan rates (0.05–5 V s⁻¹), indicative of substantial cation-radical stability relative to unsubstituted thiophene. The formal oxidation potential E° of unsubstituted thiophene was estimated at +1.97 V vs. SCE [1]. While the study focused on α,α′-disubstituted systems (predominantly 2,5-di-tert-butyl), the class-level behavior establishes that di-tert-butyl substitution lowers the oxidation potential and stabilizes the cation-radical compared to unsubstituted thiophene. The 2,3-isomer, bearing an α-tert-butyl group and a free α-position, is expected to exhibit an intermediate oxidation potential between unsubstituted thiophene and the symmetrically blocked 2,5-isomer, offering a tunable electronic profile.

Cyclic voltammetry Cation-radical stability Organic semiconductors

Ionization Energy Benchmark: 2,5-Di-tert-butylthiophene Reference Provides a Proxy for Evaluating the 2,3-Isomer's Electronic Structure

The gas-phase vertical ionization energy of 2,5-di-tert-butylthiophene has been experimentally determined as 7.85 eV by photoelectron spectroscopy [1]. Although no directly published ionization energy exists for 2,3-ditert-butylthiophene in the NIST database, the asymmetric 2,3-substitution pattern—with one α-tert-butyl group and one free α-position—is expected to yield an ionization energy intermediate between unsubstituted thiophene (IE ≈ 8.9 eV) and the fully α,α′-disubstituted 2,5-isomer (7.85 eV). This electronic differentiation makes the 2,3-isomer a candidate for applications where intermediate frontier orbital energies are required.

Photoelectron spectroscopy Ionization energy Electronic structure

Polymerization Regiochemistry Control: Single Free α-Position Enables Head-to-Tail Regioregular Poly(3-substituted thiophene) Architectures

The single unsubstituted α-position (C5) in 2,3-ditert-butylthiophene allows for controlled oxidative or transition-metal-catalyzed polymerization to yield polymers with a well-defined head-to-tail (HT) regiochemistry. This contrasts with 3-substituted thiophenes (e.g., 3-tert-butylthiophene), which typically produce regio-random polymers containing undesirable head-to-head (HH) and tail-to-tail (TT) dyads that disrupt conjugation and reduce charge-carrier mobility. The 2,3-di-tert-butyl substitution pattern thus acts as a built-in directing group for regioregular chain propagation [1]. High regioregularity (HT content) in poly(3-substituted thiophenes) has been directly correlated with enhanced electrical conductivity and field-effect mobility [1].

Regioregular polymers Poly(3-alkylthiophene) Conductive polymers

Oxidation to Sulfone Proceeds Without Competing Side Reactions, Enabling Clean Derivatization

Oxidation of 2,3-ditert-butylthiophene with m-CPBA (meta-chloroperbenzoic acid) cleanly affords the corresponding thiophene-1,1-dioxide (sulfone) [1]. This transformation is notable because thiophene sulfones are valuable intermediates for Diels–Alder cycloaddition chemistry and for tuning electronic properties in materials. The bulky tert-butyl groups at adjacent positions do not impede the sulfur oxidation, and the single free α-position remains available for subsequent functionalization of the sulfone product.

Sulfone synthesis Oxidation chemistry Thiophene S,S-dioxide

High-Value Application Scenarios for 2,3-Ditert-butylthiophene Based on Verified Differentiation Evidence


Synthesis of 5-Substituted-2,3-di-tert-butylthiophene Building Blocks via Regioselective Electrophilic Functionalization

The exclusive electrophilic substitution at the 5-position enables confident installation of halogens (Br, I), nitro, acyl, or formyl groups at the sole unblocked α-site [1]. This eliminates the need for protecting-group strategies or chromatographic separation of regioisomers. The resulting 5-functionalized-2,3-di-tert-butylthiophenes serve as well-defined intermediates for Suzuki, Stille, or Sonogashira cross-coupling reactions in medicinal chemistry and materials science.

Precursor for 2,4-Di-tert-butylthiophene via Controlled AlCl3-Catalyzed Isomerization

The quantitative rearrangement of 2,3-ditert-butylthiophene to 2,4-di-tert-butylthiophene upon treatment with aluminum chloride [1] provides a unique synthetic entry to the 2,4-isomer, which is otherwise less accessible. This route is valuable when the 2,4-isomer is the required substrate for subsequent chemistry, such as further functionalization at both α-positions, and is not achievable from the 2,5-isomer.

Monomer for Regioregular Poly(3-substituted thiophene) Conductive Polymers

The single unsubstituted α-position (C5) of 2,3-ditert-butylthiophene enforces head-to-tail (HT) coupling during oxidative or metal-catalyzed polymerization, enabling the synthesis of highly regioregular poly(3-tert-butylthiophene) [3]. High HT regioregularity is directly correlated with enhanced electrical conductivity, charge-carrier mobility, and optoelectronic performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Electroactive Material with Tunable Oxidation Potential and Stable Cation-Radical Formation

Based on the class-level electrochemical evidence that α,α′-di-tert-butyl thiophenes exhibit reversible cation-radical formation and substantially lower oxidation potentials than unsubstituted thiophene (E° ≈ +1.97 V vs. SCE) [2], 2,3-ditert-butylthiophene is a candidate monomer for electrochromic devices, conductive coatings, and p-type organic semiconductors where intermediate oxidation potentials and radical-cation stability are required.

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